molecular formula C22H26N2O B11558880 2-phenyl-N'-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide

2-phenyl-N'-[(1E)-1-phenylhexylidene]cyclopropanecarbohydrazide

Cat. No.: B11558880
M. Wt: 334.5 g/mol
InChI Key: FRDPGPVSIMVSIM-XTQSDGFTSA-N
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Description

2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound characterized by its unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the reaction of cyclopropane-1-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENYL-N’-[(1E)-1-PHENYLHEXYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its specific structural features, such as the cyclopropane ring and the phenylhexylidene group.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

2-phenyl-N-[(E)-1-phenylhexylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C22H26N2O/c1-2-3-6-15-21(18-13-9-5-10-14-18)23-24-22(25)20-16-19(20)17-11-7-4-8-12-17/h4-5,7-14,19-20H,2-3,6,15-16H2,1H3,(H,24,25)/b23-21+

InChI Key

FRDPGPVSIMVSIM-XTQSDGFTSA-N

Isomeric SMILES

CCCCC/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCCCCC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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